2-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone
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Overview
Description
2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 3-thiomorpholinomethyl benzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a photoinitiator in polymer chemistry
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-3’-thiomorpholinomethyl benzophenone
- 2-Chloro-4-fluoro-3’-morpholinomethyl benzophenone
- 2-Chloro-4-fluoro-3’-piperidinomethyl benzophenone
Uniqueness
2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties to the molecule. The thiomorpholine moiety also contributes to its unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-17-11-15(20)4-5-16(17)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOVWRYMDHDWFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643385 |
Source
|
Record name | (2-Chloro-4-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-55-8 |
Source
|
Record name | (2-Chloro-4-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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